molecular formula C13H15FN2O B5276943 N,N-diallyl-N'-(3-fluorophenyl)urea

N,N-diallyl-N'-(3-fluorophenyl)urea

Cat. No.: B5276943
M. Wt: 234.27 g/mol
InChI Key: PRPWXZOLFYSUCB-UHFFFAOYSA-N
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Description

N,N-Diallyl-N'-(3-fluorophenyl)urea is a substituted urea derivative characterized by two allyl groups attached to one nitrogen atom of the urea core and a 3-fluorophenyl group on the other nitrogen. Its physicochemical properties, such as solubility and lipophilicity, are likely influenced by the balance between the hydrophobic allyl/aryl groups and the polar urea moiety.

Properties

IUPAC Name

3-(3-fluorophenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWXZOLFYSUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-N’-(3-fluorophenyl)urea typically involves the reaction of 3-fluoroaniline with diallyl carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea derivative. The reaction conditions generally include a solvent such as dimethylformamide and a temperature range of 60-80°C.

Industrial Production Methods: Industrial production of N,N-diallyl-N’-(3-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-N’-(3-fluorophenyl)urea can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed:

    Nucleophilic substitution: Substituted phenylureas.

    Oxidation: Epoxides or diols of the allyl groups.

    Reduction: Amines derived from the urea moiety.

Scientific Research Applications

Chemistry: N,N-diallyl-N’-(3-fluorophenyl)urea is used as a building block in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and cyclization reactions.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry: In the industrial sector, N,N-diallyl-N’-(3-fluorophenyl)urea can be used in the production of polymers and advanced materials. Its unique structure allows for the formation of cross-linked networks and other polymeric architectures.

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The allyl groups provide additional sites for chemical modification, allowing for the fine-tuning of its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table compares N,N-diallyl-N'-(3-fluorophenyl)urea with analogous compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituents on Urea Nitrogens Molecular Weight logP Key Characteristics/Applications References
This compound Diallyl, 3-fluorophenyl Not reported Hypothesized reactivity from allyl groups; potential for conjugation or polymerization.
1-(3-Fluorophenyl)-3-(3-piperidinylmethyl)urea 3-fluorophenyl, piperidinylmethyl Bioactive scaffold (e.g., CNS targeting due to piperidine).
Fluometuron (N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea) Dimethyl, 3-trifluoromethylphenyl Herbicide; inhibits photosynthesis in cotton crops.
N,N'-Di-(m-trifluoromethylphenyl)urea Trifluoromethylphenyl (both N) 348.24 High thermal stability; potential for material science applications.
N-(3-Acetylphenyl)-N'-[(2-fluorophenyl)methyl]urea 3-acetylphenyl, 2-fluorobenzyl 286.3 3.0 Moderate lipophilicity; research compound for drug discovery.
N-[2-(4-Fluorophenyl)-2-(indol-3-yl)ethyl]-N'-(3-methylphenyl)urea Complex aryl/heterocyclic groups 387.46 5.5 High logP suggests blood-brain barrier penetration; possible neuroactive applications.

Key Observations:

Substituent Effects :

  • Allyl Groups : The diallyl substituents in the target compound may enhance reactivity (e.g., via Michael addition or radical polymerization) compared to methyl or aryl groups seen in fluometuron or N,N'-di-(m-trifluoromethylphenyl)urea .
  • Fluorophenyl vs. Trifluoromethylphenyl : Fluorine at the 3-position on the phenyl ring improves metabolic stability and electronegativity, while trifluoromethyl groups (as in fluometuron) increase hydrophobicity and resistance to degradation .

Physicochemical Properties: The target compound’s logP is expected to be lower than that of N-[2-(4-fluorophenyl)-2-(indol-3-yl)ethyl]-N'-(3-methylphenyl)urea (logP 5.5) due to fewer aromatic rings but higher than dimethyl-substituted ureas like fluometuron .

Biological and Industrial Applications: Pharmaceuticals: Piperidinylmethyl and indole-containing ureas (e.g., ) are explored for CNS activity, whereas the target compound’s diallyl groups might favor kinase inhibition or prodrug strategies. Agrochemicals: Fluometuron’s herbicidal activity suggests that fluorophenyl ureas with lipophilic substituents could disrupt plant enzyme systems. Materials Science: Ureas with trifluoromethyl groups or allyl moieties may serve as monomers for functional polymers or coatings.

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